N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a synthetic small molecule featuring a dihydropyrazine core substituted with a 3,5-dimethylphenyl group and two ketone (dioxo) functionalities. The 3,4-dimethoxyphenyl acetamide moiety is linked to the dihydropyrazine ring via a methylene bridge. The 3,4-dimethoxyphenyl group may enhance binding affinity through hydrogen bonding or π-π interactions, while the dihydropyrazine core’s electron-deficient nature could modulate interactions with biological targets.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14-9-15(2)11-17(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-16-5-6-18(29-3)19(12-16)30-4/h5-12H,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGFMCKJSGJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic compound with potential biological activity. Its structure incorporates functional groups that may influence its pharmacological properties. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 458.5 g/mol. The compound features multiple aromatic rings and functional groups that are known to exhibit various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.5 g/mol |
| Purity | ≥95% |
| Complexity Rating | 564 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with methoxy groups are often associated with antioxidant properties. The presence of 3,4-dimethoxyphenyl moieties may enhance the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Research indicates that similar compounds can inhibit pro-inflammatory cytokines and pathways such as NF-kB, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Anticancer Activity
A study investigated the effects of a structurally similar compound on acute lymphoblastic leukemia (ALL) cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 0.3 μM, indicating strong potential as an anticancer agent .
Study 2: Inhibition of Protein Synthesis
Another study demonstrated that compounds similar in structure to this compound could inhibit protein synthesis in vivo. This suggests a mechanism through which these compounds may exert their biological effects .
Study 3: Antioxidant Properties
Research highlighted the antioxidant capabilities of compounds with methoxy substitutions. These properties were linked to the ability to reduce oxidative stress in various cellular models, potentially offering protective effects against cellular damage .
Scientific Research Applications
Physical Properties
- Solubility : Soluble in organic solvents, limited solubility in water.
- Stability : Stable under normal laboratory conditions but should be protected from light and moisture.
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents due to its unique structure that allows for interaction with various biological targets.
Antioxidant Activity
Research indicates that the presence of methoxy groups enhances the compound's ability to scavenge free radicals. This property is crucial for developing drugs aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways associated with cancer and inflammation. Studies have suggested that it could serve as a lead compound for designing enzyme inhibitors that target pathways critical to tumor growth and progression .
Pharmacological Studies
The pharmacological effects of N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide have been evaluated in various in vitro and in vivo studies.
Case Study 1: Cytoprotective Effects
In a study involving human colon fibroblast (CCD-18Co) cells, the compound demonstrated significant cytoprotective effects against the carcinogen 4-nitroquinoline 1-oxide (4NQO). It was found to reduce DNA strand breaks and mitochondrial membrane potential losses while decreasing nitrosative stress markers. This suggests its potential role in chemoprevention strategies against colon cancer.
Case Study 2: Antioxidant Properties
Another investigation highlighted the antioxidant properties of this compound. It effectively scavenged free radicals and reduced oxidative stress markers in vitro. These findings indicate its potential utility in preventing oxidative damage associated with various diseases .
Neuropharmacology
The compound's ability to modulate neurotransmitter receptors may influence neurological functions and pain perception. This aspect is particularly relevant for developing analgesics or neuroprotective agents.
The following table summarizes key findings related to the biological activity of the compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: Fluorophenyl-Substituted Derivative
The closest structural analog is N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide (), which replaces the 3,5-dimethylphenyl group with a 4-fluorophenyl substituent. Key differences include:
Research Findings :
- The 3,5-dimethylphenyl group increases lipophilicity, favoring membrane permeability but reducing solubility .
- The fluorophenyl analog’s electron-withdrawing substituent may enhance interactions with polar residues in enzymatic active sites.
- Steric hindrance from dimethyl groups in the target compound could reduce binding affinity in targets requiring compact active sites .
Heterocyclic Core Variants: Pyrazolo-Pyrazine Derivatives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide () replaces the dihydropyrazine core with a pyrazolo[1,5-a]pyrazine scaffold. Key distinctions:
Table 2: Core Scaffold Comparison
Research Findings :
Acetamide-Linked Chromenone Derivatives
Compounds like 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () share acetamide linkages but feature chromenone and pyrazolo-pyrimidine cores.
Table 3: Functional Group Influence on Bioactivity
Research Findings :
- The target compound’s simpler scaffold may offer advantages in synthetic accessibility and target specificity.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of structurally related acetamide derivatives typically involves coupling reactions between α-chloroacetamides and heterocyclic precursors under mild acidic or basic conditions. For example, describes a method using dichloromethane as a solvent, triethylamine as a base, and carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote amide bond formation . Optimization may include:
- Temperature control : Reactions are often conducted at 273 K to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is effective for isolating pure products.
Basic: How can the compound’s structure be rigorously characterized?
Answer:
Key characterization methods include:
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms planar amide groups, as demonstrated in and for analogous compounds .
- NMR spectroscopy : and NMR identify substituent patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons in the 6.8–7.5 ppm range).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Advanced: How can regioselectivity challenges during functionalization of the pyrazine-dione core be addressed?
Answer:
Regioselectivity in pyrazine-dione derivatives is influenced by steric and electronic factors. highlights that substituents on the pyridine scaffold can direct reactions via steric hindrance or electronic effects (e.g., electron-withdrawing groups deactivating certain positions) . Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., methoxy or methyl groups).
- Computational modeling : DFT calculations predict reactive sites based on charge distribution.
- Catalytic control : Use transition-metal catalysts (e.g., Pd) to favor specific coupling sites.
Advanced: What methodologies resolve contradictions in biological activity data across different assays?
Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). emphasizes the need for:
- Dose-response validation : Test multiple concentrations to confirm dose-dependent effects.
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assays) to cross-validate results.
- Solvent controls : Ensure DMSO concentrations do not exceed 0.1% to avoid cytotoxicity artifacts .
Basic: What in vitro models are suitable for preliminary biological evaluation?
Answer:
Common models include:
- Antioxidant assays : DPPH radical scavenging () to assess free radical quenching .
- Enzyme inhibition : Target-specific assays (e.g., COX-2, acetylcholinesterase) using spectrophotometric detection.
- Antimicrobial screens : Microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
Advanced: How can computational tools predict binding modes to biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with targets like kinases or GPCRs. notes that incorporating sulfone or phosphonate moieties improves binding affinity predictions . Steps include:
- Ligand preparation : Optimize protonation states using tools like MarvinSketch.
- Receptor flexibility : Account for induced-fit effects with flexible docking protocols.
- Binding energy validation : Compare calculated ΔG values with experimental IC data.
Basic: What analytical techniques confirm purity and stability?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks to monitor degradation.
Advanced: How do crystallographic polymorphs impact pharmacological properties?
Answer:
Polymorphs (e.g., Forms A, B, C in ) exhibit varying solubility and bioavailability. Techniques to identify/characterize polymorphs include:
- PXRD : Distinguish crystalline forms via unique diffraction patterns.
- DSC : Measure melting points and enthalpy changes.
- Solvent-mediated conversion : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms .
Advanced: What strategies mitigate steric repulsion in the compound’s conformation?
Answer:
observes steric clashes in asymmetric units, leading to dihedral angle variations (44.5°–77.5°) between aromatic rings. Mitigation approaches:
- Substituent modification : Replace bulky groups (e.g., 3,5-dimethylphenyl) with smaller halogens.
- Conformational locking : Introduce intramolecular hydrogen bonds or π-π stacking motifs.
- Cocrystallization : Use coformers (e.g., succinic acid) to stabilize desired conformers .
Basic: What are the safety and handling protocols for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
